molecular formula C16H12O5S B2963188 (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate CAS No. 623122-65-6

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No.: B2963188
CAS No.: 623122-65-6
M. Wt: 316.33
InChI Key: QXBFFNKSDRQRKO-DHDCSXOGSA-N
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Description

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a heterocyclic compound featuring a benzofuran core substituted with a benzylidene group at the 2-position and a methanesulfonate ester at the 6-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.

Properties

IUPAC Name

[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5S/c1-22(18,19)21-12-7-8-13-14(10-12)20-15(16(13)17)9-11-5-3-2-4-6-11/h2-10H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBFFNKSDRQRKO-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran ring system with a methanesulfonate group, which contributes to its unique chemical reactivity. The IUPAC name is [(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] methanesulfonate. Its molecular formula is C17H15O5S, with a molecular weight of approximately 345.37 g/mol.

PropertyValue
Molecular FormulaC17H15O5S
Molecular Weight345.37 g/mol
IUPAC Name[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] methanesulfonate
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The benzofuran moiety can modulate enzyme activity and receptor interactions, while the methanesulfonate group enhances solubility and bioavailability.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antimicrobial Properties : Research indicates potential efficacy against various microbial strains, suggesting a role in combating infections.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Anticancer Activity

A study explored the compound's cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation in breast cancer cells. The mechanism involved apoptosis induction through caspase activation.

Antimicrobial Effects

Research highlighted its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

In vitro assays indicated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures.

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : Evaluate cytotoxicity.
    • Method : MTT assay on MCF7 cells.
    • Findings : IC50 value was determined to be 15 µM, indicating potent anticancer activity.
  • Antimicrobial Efficacy Study :
    • Objective : Assess antibacterial properties.
    • Method : Agar diffusion method against various pathogens.
    • Findings : Showed broad-spectrum activity with significant inhibition zones.

Comparison with Similar Compounds

Research Findings and Implications

Crystallographic and Hydrogen-Bonding Behavior

  • The Z-configuration of the benzylidene group enforces a planar geometry, facilitating π-π stacking in crystal lattices. Methoxy-substituted analogs (e.g., 2,4-dimethoxy) may form stronger hydrogen bonds (e.g., C-H···O interactions) due to additional oxygen atoms, as suggested by general principles in hydrogen-bonding networks .

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